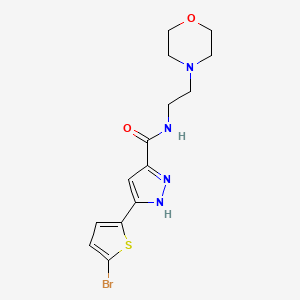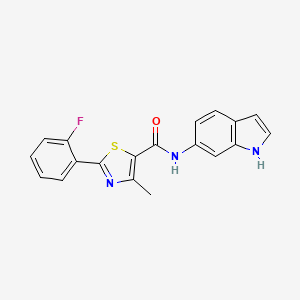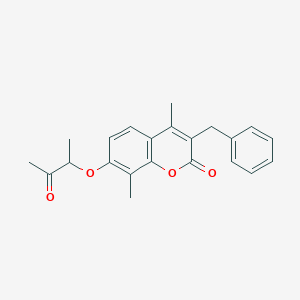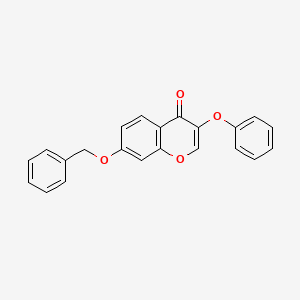![molecular formula C25H23N3O2 B14957234 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a benzyl ether linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the benzyl ether linkage: This can be done through the reaction of the phenol group with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its structural similarity to biologically active compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2-amino-6-methyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl ether linkage.
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol: Lacks the methyl group on the pyrimidine ring.
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl ether linkage.
Uniqueness
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H23N3O2/c1-16-8-6-7-11-19(16)15-30-20-12-13-21(22(29)14-20)24-23(17(2)27-25(26)28-24)18-9-4-3-5-10-18/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
InChI Key |
DTHQMLWAZKCSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3C4=CC=CC=C4)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957155.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B14957161.png)
![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)

![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)


![butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957204.png)
![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14957219.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine](/img/structure/B14957223.png)

![5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957237.png)
![prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B14957244.png)
